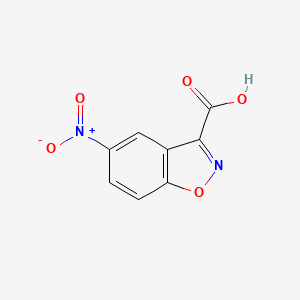

5-Nitro-3-carboxybenzisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-8(12)7-5-3-4(10(13)14)1-2-6(5)15-9-7/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPFSFMHDFHTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182850 | |

| Record name | 5-Nitro-3-carboxybenzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28691-51-2 | |

| Record name | 5-Nitro-1,2-benzisoxazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28691-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-3-carboxybenzisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028691512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-3-carboxybenzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 5 Nitro 3 Carboxybenzisoxazole Reactivity

Decarboxylation Pathways of 5-Nitro-3-carboxybenzisoxazole

The decarboxylation of this compound is a well-studied reaction that serves as a model for understanding enzymatic and non-enzymatic CO2 elimination processes. The reaction is noted for its sensitivity to the solvent environment and has been the subject of extensive kinetic, thermodynamic, and theoretical analysis. researchgate.netethz.ch

Kinetic and Thermodynamic Aspects of Decarboxylation

The decarboxylation of 3-carboxybenzisoxazoles, including the 5-nitro substituted variant, is known to be significantly accelerated in aprotic dipolar solvents compared to protic solvents like water. researchgate.netacs.org This acceleration is attributed to the stabilization of the transition state in aprotic environments, whereas in protic solvents, the carboxylate anion (the reactant) is heavily stabilized by hydrogen bonding, which increases the activation energy for the reaction. researchgate.net

Kinetic isotope effect (KIE) studies have been instrumental in elucidating the mechanism. For the spontaneous decarboxylation of this compound, a significant carbon KIE (¹²k/¹³k) is observed, which is consistent with a mechanism where the C-C bond cleavage is the rate-determining step. acs.orgnih.gov Comparisons between experimental and predicted KIEs have confirmed that the decarboxylation step is essentially irreversible, with subsequent diffusional separation of CO2 not being rate-limiting. nih.gov

| Compound | Experimental KIE | Predicted KIE (Rate-Limiting Decarboxylation) | Predicted KIE (Rate-Limiting Diffusion) |

|---|---|---|---|

| This compound | 1.045 | 1.046 | ~1.0007 |

| Mandelylthiamin | 1.058 | 1.057 | ~1.0007 |

| 4-Pyridylacetic acid | 1.066 | 1.065 | ~1.0007 |

| Trichloroacetate | 1.036 | 1.034 | ~1.0007 |

Thermodynamic studies, often coupled with computational models, have explored the free energy barriers of the reaction. In aqueous solutions, the decarboxylation typically has a high free energy barrier due to the strong solvation and stabilization of the carboxylate reactant relative to the transition state. nih.gov The presence of cationic micelles can catalyze the reaction by incorporating the substrate and providing a more favorable, less aqueous microenvironment for the decarboxylation to occur. researchgate.netnih.govresearchgate.net

Influence of Nitro and Benzisoxazole Moieties on Carboxylate Stability

The stability of the carboxylate group in this compound is significantly influenced by the electronic properties of both the benzisoxazole ring and the nitro substituent. The benzisoxazole ring itself is an electron-deficient heterocyclic system. The addition of a nitro group at the 5-position further enhances this electron-withdrawing character. ontosight.ai

This strong electron-withdrawing effect destabilizes the carboxylate anion (the reactant), thereby lowering the activation energy for decarboxylation compared to its non-nitrated counterpart, 3-carboxybenzisoxazole. The nitro group helps to delocalize the negative charge that develops in the transition state as the C-C bond breaks, thus stabilizing the transition state. This dual effect—destabilization of the reactant and stabilization of the transition state—contributes to the observed rate enhancement.

Theoretical Models of Transition States in Decarboxylation

Computational chemistry has been a powerful tool for modeling the transition state of the decarboxylation of this compound. frontiersin.orgmdpi.com Quantum mechanical/molecular mechanical (QM/MM) and Density Functional Theory (DFT) calculations have been employed to explore the geometry and energetics of the transition state. nih.govacs.orgresearchgate.net These studies have provided detailed pictures of the transition state, which is characterized by a partially broken C-C bond and the developing negative charge on the benzisoxazole ring system. acs.orgucdavis.edu

Theozyme models, which simplify the active site of an enzyme to its essential catalytic components, have been used to understand how enzymes and antibody catalysts (abzymes) accelerate this reaction. mdpi.comucdavis.edu For instance, studies on the antibody 21D8, which catalyzes this decarboxylation, show that the antibody's binding pocket provides a preorganized, nonpolar environment that stabilizes the less polar transition state relative to the charged reactant. researchgate.netresearchgate.net The computational models suggest that the active site contains both anion-binding residues for the carboxylate and a hydrophobic region that facilitates the decarboxylation, mimicking the effect of an aprotic solvent. researchgate.netucdavis.edu

General Reactivity of the Benzisoxazole Ring System with Electron-Withdrawing Substituents

The benzisoxazole ring system's reactivity is heavily modulated by its substituents. Electron-withdrawing groups, in particular, play a crucial role in the stability and reaction pathways of these heterocycles.

Stability and Ring Opening Reactions of Benzisoxazoles

Benzisoxazoles, specifically 2,1-benzisoxazoles (anthranils), are generally aromatic and stable compounds. snnu.edu.cn However, their thermal stability can be dramatically reduced by the presence of electron-withdrawing substituents. beilstein-journals.org These substituents make the heterocyclic ring more susceptible to nucleophilic attack and subsequent ring-opening reactions. For example, some substituted 2,1-benzisoxazoles are known to decompose at temperatures only slightly above 30 °C. beilstein-journals.org

A common reaction pathway for substituted benzisoxazoles is ring opening, which can be initiated by heat or catalysis. For instance, the Kemp elimination involves the base-catalyzed proton abstraction from 5-nitrobenzisoxazole, leading to the cleavage of the N-O bond and formation of a cyanophenol product. nih.govbakerlab.org This reactivity highlights the lability of the N-O bond, particularly when the ring is activated by electron-withdrawing groups.

Influence of Nitro Group as an Electron-Withdrawing Substituent on Aromatic Reactivity

The nitro group is one of the most powerful electron-withdrawing groups, and its presence on an aromatic ring, such as benzisoxazole, profoundly influences the ring's reactivity. rsc.org It activates the aromatic system towards nucleophilic aromatic substitution (SNAr) by withdrawing electron density, making the ring carbons more electrophilic. nih.gov

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of this compound is a key functional handle for synthetic modifications, primarily through esterification and amide formation. The reactivity of this group is influenced by the electron-withdrawing nature of the nitrobenzisoxazole core.

Standard procedures can be employed for the esterification of this compound. For instance, hydrolysis of its corresponding ester can be achieved using aqueous sulfuric acid at elevated temperatures. datapdf.com The synthesis of methyl esters has been accomplished by reacting the carboxylic acid with methyl iodide in the presence of a base like sodium hydride in a dry solvent such as dimethoxyethane. datapdf.com

Amide bond formation is another critical reaction of the carboxylic acid functionality. This transformation is typically achieved by activating the carboxylic acid, which allows it to react with an amine. Common methods include converting the carboxylic acid to a more reactive derivative like an acid chloride or using coupling agents. The presence of an electron-withdrawing nitro group on the aromatic ring can increase the rate of amide formation. semanticscholar.org The reaction of this compound with amines, often facilitated by coupling reagents like carbodiimides (e.g., EDCI) in the presence of additives like N-hydroxybenzotriazole (HOBt), is a standard method for synthesizing the corresponding amides. nih.gov The rate-determining step in such carbodiimide-mediated couplings is often the initial reaction between the carboxylic acid and the carbodiimide (B86325) to form an O-acylisourea intermediate. nih.gov

Catalytic antibodies have also been developed that facilitate the hydrolysis of esters and amides of this compound, demonstrating the accessibility of the carboxylate functional group to external reagents. researchgate.netbakerlab.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification (Methyl Ester) | Methyl iodide, Sodium hydride, Dimethoxyethane | 5-Nitro-3-carbomethoxybenzisoxazole | datapdf.com |

| Amide Formation | Amine (R-NH₂), Carbodiimide (e.g., EDCI), HOBt | 5-Nitro-3-(N-alkyl/aryl)carboxamidobenzisoxazole | nih.gov |

| Hydrolysis (from ester) | 70% Sulfuric acid, 80°C | This compound | datapdf.com |

Photochemistry of Nitroaromatic and Benzisoxazole Compounds

The photochemical behavior of this compound is dictated by the interplay between the nitroaromatic system and the benzisoxazole heterocycle.

Nitroaromatic compounds, including nitro-substituted heterocycles, exhibit unique photoinduced deactivation pathways. rsc.orgrsc.org Upon absorption of UV-Vis light, they are promoted to a singlet excited state (S₁). ucl.ac.uk A defining characteristic of these molecules is the extremely rapid and efficient intersystem crossing (ISC) from the initially populated singlet state to the triplet manifold (Tₙ). rsc.orgrsc.org This sub-picosecond process is one of the strongest known couplings between singlet and triplet manifolds in organic molecules and is attributed to the presence of oxygen-centered non-bonding orbitals in the nitro group. rsc.orgrsc.org

The excited-state dynamics are governed by the relative energies and characters of the involved electronic states, primarily the ¹ππ* and ¹nπ* singlet states and their corresponding triplet states. rsc.org For many nitroaromatics, the ISC process is thought to occur between states of different orbital nature (e.g., ¹ππ* → ³nπ), as per El-Sayed's rules, although recent studies suggest that efficient ISC can also occur between states of the same orbital type (e.g., ¹ππ → ³ππ*) when facilitated by specific molecular motions, such as the torsion of the nitro group relative to the aromatic ring. rsc.orgacs.org The solvent environment can also play a role; for instance, hydrogen bonding can slow the relaxation process. ucl.ac.uk Ultimately, these ultrafast non-radiative decay pathways are a primary reason why most nitroaromatic compounds exhibit very weak or no fluorescence. rsc.org

A significant photodissociation pathway for several nitroaromatic compounds involves the cleavage of a C-NO₂ bond to release nitric oxide (NO•). rsc.orgrsc.org This process does not occur directly from the initially excited state but involves a complex sequence of atomic rearrangements and changes in electronic states. rsc.orgrsc.org

The proposed mechanism often begins after intersystem crossing to the triplet state. acs.org From there, the molecule can rearrange to form an unstable oxaziridine-type intermediate, which subsequently leads to a nitrite (B80452) (Ar-O-N=O) species. rsc.org Homolytic cleavage of the O-N bond in the nitrite intermediate then yields an aryloxy radical and a nitric oxide radical. rsc.org The quantum yield for this NO• release can vary significantly depending on the specific molecular structure. rsc.org For example, direct photolysis of nitrobenzene (B124822) in aqueous solution has been suggested to proceed mainly through a nitro-nitrite intramolecular rearrangement. nih.gov

The benzisoxazole ring system is itself photochemically active. The weakest bond in the heterocycle is the N-O bond, which is susceptible to photolytic cleavage. semanticscholar.org Irradiation of benzisoxazoles can lead to the homolytic breaking of this bond, generating a diradical intermediate. semanticscholar.org This intermediate is highly reactive and can undergo several transformations.

One common pathway is a ring contraction-ring expansion sequence. For example, photolysis of certain benzisoxazoles can lead to the formation of benzoxazoles or other isomeric heterocycles. acs.org In some cases, the intermediate diradical can undergo ring-closure to form transient, strained species like 2-formyl-2H-azirines. acs.org These reactive intermediates can then rearrange to furnish the final products. For instance, photolysis of 3-amino-1,2-benzisoxazole unexpectedly leads to a 1H-diazirine through an amino-spiro-2H-azirine intermediate. researchgate.net Depending on the substituents and reaction conditions, irradiation can also lead to the formation of quinazolinone systems via ring-closure of an intermediate nitrene onto an adjacent aryl group. semanticscholar.org

Nucleophilic Reaction Pathways Involving Nitrobenzisoxazoles

The presence of the electron-withdrawing nitro group strongly activates the benzisoxazole ring system towards nucleophilic attack. wikipedia.org This activation facilitates two primary reaction pathways: nucleophilic aromatic substitution (SₙAr) and base-catalyzed ring-opening.

The SₙAr mechanism is a classic pathway for electron-deficient aromatic rings. wikipedia.orgd-nb.info In this process, a nucleophile adds to an aromatic carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-complex. d-nb.inforesearchgate.net The aromaticity is temporarily lost in this step. In the subsequent step, a leaving group is expelled, and the aromaticity of the ring is restored. d-nb.info For nitrobenzisoxazoles, nucleophilic attack is favored at positions ortho and para to the activating nitro group. wikipedia.orgd-nb.info

Theoretical and Computational Chemistry Studies of 5 Nitro 3 Carboxybenzisoxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like 5-Nitro-3-carboxybenzisoxazole. These computational methods provide insights into molecular geometry, energy, and the behavior of frontier molecular orbitals, which are crucial for understanding chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the optimized molecular geometry and energy of this compound. researchgate.netaps.org DFT calculations, such as those at the B3LYP/6-31G(d,p) level of theory, are used to find the most stable conformation of the molecule by minimizing its energy. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. The accuracy of DFT allows for the prediction of geometric parameters that are often in good agreement with experimental data, where available.

Table 1: Calculated Geometric Parameters for this compound (Example Data)

This table is illustrative. Actual values would be derived from specific DFT calculations which are not available in the provided search results.

| Parameter | Value |

| Bond Length (C-NO2) | 1.45 Å |

| Bond Length (C-COOH) | 1.50 Å |

| Bond Angle (O-N-O) | 125° |

| Dihedral Angle | 180° |

| Total Energy | -X Hartrees |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap generally implying greater stability and lower chemical reactivity. nih.govresearchgate.net

For this compound, analysis of the HOMO and LUMO provides insights into its electrophilic and nucleophilic nature. The distribution of these orbitals across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. researchgate.net The presence of the electron-withdrawing nitro group and the carboxyl group significantly influences the energies and localizations of the HOMO and LUMO. A smaller HOMO-LUMO gap for a molecule suggests it is more polarizable and has higher chemical reactivity and biological activity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for this compound (Example Data)

This table is illustrative. Actual values would be derived from specific DFT calculations which are not available in the provided search results.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com

Electronegativity (χ) and Chemical Potential (μ) measure the tendency of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. mdpi.com Softer molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

These indices provide a quantitative framework for comparing the reactivity of different molecules and for predicting how this compound will behave in various chemical environments.

Table 3: Calculated Reactivity Indices for this compound (Example Data)

This table is illustrative. Actual values would be derived from specific DFT calculations which are not available in the provided search results.

| Reactivity Index | Formula | Value |

| Electronegativity (χ) | -½(EHOMO + ELUMO) | 4.8 eV |

| Chemical Hardness (η) | ½(ELUMO - EHOMO) | 2.7 eV |

| Chemical Softness (S) | 1/η | 0.37 eV-1 |

| Electrophilicity Index (ω) | μ²/2η | 4.25 eV |

Molecular Dynamics (MD) Simulations and Free Energy Perturbation Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, allowing the exploration of molecular motions and interactions over time.

Molecular Dynamics simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and interactions with the surrounding environment. acs.orgmdpi.com For this compound, MD simulations can reveal its accessible conformations in different solvents. nih.gov The explicit inclusion of solvent molecules, such as water, in the simulation allows for a detailed investigation of solvation effects, which can significantly influence the molecule's structure and reactivity. scielo.br

By simulating the molecule over a period of time, researchers can map out its conformational landscape, identifying the most stable and frequently occurring shapes. This is crucial as the reactivity of a molecule can be highly dependent on its conformation. nih.gov The analysis of trajectories from MD simulations provides information on the flexibility of different parts of the molecule and the nature of solute-solvent interactions, such as hydrogen bonding. mdpi.com The effect of different solvents on reaction rates can be profound, as demonstrated by the large differences in the decomposition rate of 6-nitro-3-carboxybenzisoxazole in various solvents. scielo.brscielo.br

MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in characterizing the pathways of chemical reactions. acs.org For reactions involving this compound, such as its decarboxylation, MD can be used to trace the entire reaction coordinate from reactants to products, passing through the transition state. researchgate.netacs.org

These simulations can identify key intermediates and the transition state structures that connect them. mdpi.com The free energy profile along the reaction pathway can be calculated using techniques like free energy perturbation (FEP) analysis, providing the activation free energy of the reaction. escholarship.org This allows for a direct comparison with experimental kinetic data. Understanding the structure and energetics of the transition state is paramount, as it is the highest energy point along the reaction path and dictates the reaction rate. scholaris.ca For enzyme-catalyzed reactions, MD simulations can elucidate how the active site of the enzyme stabilizes the transition state, thereby accelerating the reaction. mdpi.com

Theozyme Models and Computational Enzyme Mimicry

Theozyme models are theoretical constructs representing the essential functional groups of an enzyme's active site responsible for catalysis. ucdavis.eduucdavis.edu These minimalist models are instrumental in the field of computational chemistry for dissecting the mechanisms of enzyme-catalyzed reactions. mdpi.com By focusing on the key catalytic moieties, theozyme models allow for high-level quantum mechanical calculations that would be computationally prohibitive for an entire enzyme system. mdpi.com This approach provides a detailed picture of the reaction, including the structures of transition states and the energetic landscape of the reaction pathway. ucdavis.edumdpi.com

Application of Theozyme Models to Catalyzed Reactions of this compound

The primary reaction of this compound studied using computational methods is its decarboxylation. nih.govbakerlab.org This reaction is of significant interest due to its remarkable acceleration in nonpolar and aprotic environments compared to aqueous solutions. ucdavis.edu Theozyme models have been extensively applied to understand the catalysis of this decarboxylation, particularly by the catalytic antibody 21D8. ucdavis.edunih.gov

The hapten used to generate antibody 21D8 was specifically designed to elicit a binding site that would stabilize the transition state of the decarboxylation reaction. nih.gov The design aimed to create a microenvironment with anion-binding features for the carboxylate group and a nonpolar character to facilitate the reaction. nih.gov Computational studies, employing a combination of quantum mechanics, theozyme models, molecular dynamics, and free energy perturbation analysis, have been crucial in elucidating how antibody 21D8 achieves its catalytic proficiency. nih.govucdavis.edu

Theozymes representing the key amino acid residues in the antibody's active site are constructed to model the interactions with the substrate, this compound, and its transition state. ucdavis.edu For instance, a bis-ammonium theozyme has been computationally modeled to show its complexation with both the reactant and the transition state of the decarboxylation. ucdavis.edu These theoretical models help quantify the stabilization provided by the catalytic environment, offering a molecular-level rationale for the observed rate enhancement. ucdavis.edu Antibody 21D8 has been shown to accelerate the decarboxylation by up to 61,000-fold compared to the uncatalyzed reaction in water. bakerlab.org

A variety of computational strategies are employed in conjunction with theozyme models to provide a comprehensive understanding of the catalytic mechanism.

| Computational Method | Application in Studying this compound Catalysis |

| Quantum Mechanics (QM) | Used to calculate the electronic structure and energies of the reactant, transition state, and product. Essential for creating accurate theozyme models and determining reaction barriers. nih.govbakerlab.orgucdavis.edu |

| Theozyme Models | Simplified theoretical models of the catalyst's active site used to pinpoint the key interactions responsible for catalysis and to calculate transition state stabilization energies. ucdavis.edumdpi.comnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of the substrate within the catalyst's active site over time, providing insights into the dynamic nature of the interactions and the role of conformational changes. nih.govbakerlab.org |

| Free Energy Perturbation (FEP) | A method to calculate the free energy difference between two states, such as the binding of the reactant versus the transition state, to predict the catalytic rate enhancement. nih.govbakerlab.org |

| Docking | Predicts the preferred orientation of the substrate when bound to the catalyst, helping to identify key binding interactions. nih.govucdavis.edu |

Insights into Noncovalent Catalysis and Microenvironment Effects

Computational studies on the decarboxylation of this compound have provided significant insights into the power of noncovalent interactions and microenvironment effects in catalysis. The catalytic proficiency of antibody 21D8 is not derived from covalent catalysis but rather from the precise arrangement of its active site, which stabilizes the transition state through a network of noncovalent forces. ucdavis.eduescholarship.org

A key finding from these studies is the concept of "catalysis on the coastline". nih.gov Despite the expectation that a nonpolar environment is optimal for the decarboxylation, the crystal structure of antibody 21D8 revealed a binding pocket containing both polar and charged residues. nih.gov Computational analysis showed that the antibody achieves catalysis by partially desolvating the charged carboxylate group of the substrate without completely burying it in a nonpolar region. nih.gov This partial desolvation in the heterogeneous microenvironment is a major contributor to catalysis. ucdavis.edu

The transition state of the decarboxylation reaction involves a decrease in polarity as the localized charge on the carboxylate group becomes more dispersed. nih.gov The antibody's active site is exquisitely preorganized to stabilize this charge-dispersed transition state more effectively than the charge-localized reactant state. ucdavis.edu This stabilization is achieved primarily through specific, preorganized noncovalent interactions rather than a simple homogeneous medium effect. ucdavis.edu These interactions include favorable hydrogen bonds with the isoxazole (B147169) oxygen atom, which counteract the detrimental effect of partial carboxylate solvation. bakerlab.org The ability of enzymes and catalytic antibodies to create such specialized microenvironments is fundamental to their catalytic power. nih.govresearchgate.net

Computational Analysis of Bond Dissociation Energies and Reaction Barriers

Computational chemistry provides powerful tools to quantify the energetic aspects of chemical reactions, such as reaction barriers and bond dissociation energies (BDEs). nih.gov For this compound, these analyses are crucial for understanding the kinetics and thermodynamics of its decarboxylation.

The reaction barrier, or activation energy, is the energy required to reach the transition state from the reactant state. A lower reaction barrier corresponds to a faster reaction rate. The decarboxylation of 3-carboxybenzisoxazoles is highly sensitive to the solvent environment, with the rate varying by up to eight orders of magnitude when moving from water to an aprotic polar solvent. bakerlab.orgresearchgate.net This is because aprotic solvents are better at desolvating the carboxylate reactant, thereby lowering the energy barrier. bakerlab.org Computational studies on related molecules predict a solvent-induced barrier of about 3-5 kcal/mol in water compared to the gas phase. researchgate.net The catalytic effect of antibody 21D8 is to lower this barrier even further.

| Condition | Relative Reaction Rate | Implication for Reaction Barrier |

| Uncatalyzed in Water | Base Rate | Highest Barrier |

| Uncatalyzed in Aprotic Solvent | Highly Accelerated | Significantly Lowered Barrier due to Desolvation |

| Catalyzed by Antibody 21D8 | Up to 61,000-fold faster than in water | Substantially Lowered Barrier due to Transition State Stabilization |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Nitro 3 Carboxybenzisoxazole and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For 5-nitro-3-carboxybenzisoxazole, ¹H and ¹³C NMR spectroscopy provide definitive evidence for the proposed structure by identifying the chemical environment of each hydrogen and carbon atom.

In a typical ¹H NMR spectrum, the aromatic protons on the benzisoxazole ring system would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm), a consequence of the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The specific splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) would reveal the connectivity and relative positions of the protons on the benzene (B151609) ring. The acidic proton of the carboxyl group would likely appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which may exchange with deuterium (B1214612) upon addition of D₂O.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbon atoms of the aromatic ring, the carboxyl group, and the isoxazole (B147169) moiety would resonate at characteristic frequencies. Computational studies on related nitro-aromatic compounds, such as 5-nitroimidazole derivatives, have shown that density functional theory (DFT) calculations can be used to predict and confirm experimental ¹³C and ¹⁵N NMR chemical shifts, providing a powerful synergy between theoretical and experimental approaches. nih.gov The structures of complex nitro-substituted molecules have been successfully determined by comparing their ¹H NMR spectra. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ¹H | ~8.7 | d |

| H-6 | ¹H | ~8.4 | dd |

| H-7 | ¹H | ~7.9 | d |

| COOH | ¹H | ~12.5 | br s |

| C-3 | ¹³C | ~158 | s |

| C-3a | ¹³C | ~115 | s |

| C-4 | ¹³C | ~122 | d |

| C-5 | ¹³C | ~145 | s |

| C-6 | ¹³C | ~126 | d |

| C-7 | ¹³C | ~120 | d |

| C-7a | ¹³C | ~150 | s |

| COOH | ¹³C | ~165 | s |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). bioanalysis-zone.comeuropa.eu For this compound, HRMS would be used to confirm its molecular formula, C₈H₄N₂O₅. The theoretical exact mass of this compound is 208.01202123 Da, and an experimental HRMS measurement matching this value would provide unambiguous confirmation of the molecular formula. nih.gov

Beyond molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org Upon ionization (e.g., via electron impact), the molecular ion ([M]⁺˙) of this compound would undergo characteristic fragmentation, breaking into smaller, stable ions. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for aromatic nitro compounds include the loss of small neutral molecules. miamioh.edunih.gov

Key expected fragmentation patterns include:

Loss of the carboxyl group: Cleavage of the C-C bond adjacent to the isoxazole ring could lead to the loss of a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) followed by a hydrogen atom. A prominent peak at m/z [M-45]⁺ is characteristic of carboxylic acids. libretexts.org

Loss of the nitro group: Aromatic nitro compounds frequently show peaks corresponding to the loss of •NO₂ (46 Da) or •NO (30 Da) followed by oxygen. strath.ac.uk This would result in significant fragments at m/z [M-46]⁺ and [M-30]⁺.

Sequential losses: Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the heterocyclic ring system.

Table 2: Predicted HRMS Fragmentation Pattern for this compound (C₈H₄N₂O₅)

| m/z (Predicted) | Lost Fragment | Identity of Fragment Ion |

| 208.0120 | - | [C₈H₄N₂O₅]⁺˙ (Molecular Ion) |

| 163.0142 | •COOH | [C₇H₃N₂O₃]⁺ |

| 162.0195 | NO₂ | [C₈H₄O₃]⁺˙ |

| 134.0246 | NO₂, CO | [C₇H₄O₂]⁺˙ |

| 118.0189 | •COOH, NO | [C₇H₃NO₂]⁺ |

X-Ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. wikipedia.orglibretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

For this compound, a successful crystallographic analysis would provide definitive proof of its structure. It would reveal the planarity of the fused benzisoxazole ring system and the orientation of the carboxyl and nitro substituent groups relative to the ring. Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between carboxyl groups of adjacent molecules) and π–π stacking interactions between the aromatic rings. iucr.org Studies on related benzoxazole (B165842) derivatives have provided detailed structural parameters, including cell dimensions and space groups, which serve as a reference for what to expect. scispace.com Computational studies on related nitro-containing complexes have also been used to investigate coordination properties and ligand curvature, highlighting the detailed structural insights available. rsc.org

Table 3: Representative Crystallographic Data for a Benzisoxazole Derivative (Note: Data are representative and based on published structures of similar compounds.)

| Parameter | Example Value | Description |

| Chemical Formula | C₈H₄N₂O₅ | Molecular formula of the compound. |

| Formula Weight | 208.13 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | Symmetry elements within the unit cell. |

| a, b, c (Å) | 11.0, 12.0, 10.0 | Dimensions of the unit cell axes. |

| β (°) | 94.7 | Angle of the unit cell. |

| Volume (ų) | ~1324 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | ~0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Mechanistic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule and is exceptionally useful for identifying functional groups. uni-siegen.de The two techniques are governed by different selection rules and often provide complementary information. mt.comedinst.com IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability.

For this compound, vibrational spectroscopy is ideal for confirming the presence of its key functional groups.

Nitro Group (NO₂): This group gives rise to two very strong and characteristic absorption bands in the IR spectrum due to the polarity of the N-O bonds. These correspond to the asymmetric stretch (typically ~1550-1500 cm⁻¹) and the symmetric stretch (~1390-1330 cm⁻¹). spectroscopyonline.com

Carboxyl Group (COOH): This group is identified by a very broad O-H stretching band in the IR spectrum from ~3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded acid dimer. A strong, sharp C=O stretching absorption is also observed around 1725-1700 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations appear above 3000 cm⁻¹. While some of these modes are active in both IR and Raman, the symmetric ring breathing mode is often a strong and characteristic peak in the Raman spectrum.

Theoretical calculations, often using DFT methods, can be employed to predict vibrational frequencies and intensities, aiding in the assignment of complex spectra, as has been done for related nitrobenzoxazole compounds. nih.govesisresearch.org

Table 4: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Activity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | IR |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | IR, Raman |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | IR (Strong) |

| NO₂ Asymmetric Stretch | Nitro Group | 1550 - 1500 | IR (Strong) |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | IR, Raman |

| NO₂ Symmetric Stretch | Nitro Group | 1390 - 1330 | IR (Strong) |

| C-O Stretch | Carboxylic Acid/Isoxazole | 1300 - 1200 | IR |

| NO₂ Scissoring Bend | Nitro Group | 890 - 835 | IR |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, provides insights into the electronic structure of a molecule and its behavior upon interaction with light. edinst.com These techniques are used to characterize the photophysical properties of conjugated systems.

The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show distinct absorption bands corresponding to different electronic transitions. nih.gov

π→π Transitions:* These high-energy transitions, typically occurring in the UV region (<350 nm), involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated benzisoxazole system.

Intramolecular Charge Transfer (ICT): The presence of the strong electron-withdrawing nitro group and the electron-donating potential of the fused ring system can give rise to an ICT band. This transition involves the effective movement of electron density from one part of the molecule to another upon excitation and typically appears at longer wavelengths than the localized π→π* transitions.

Fluorescence emission spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. youtube.com Many nitro-aromatic compounds, however, are known to have very low or no fluorescence quantum yield because the nitro group provides an efficient pathway for non-radiative decay, quenching the emission. If the compound is fluorescent, the emission spectrum will be red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. Studies on various functionalized aromatic and heterocyclic systems provide a basis for understanding how substituents and molecular structure influence these photophysical properties. beilstein-journals.orgbeilstein-journals.orgrsc.org

Table 5: Representative Photophysical Data for a Nitro-Aromatic Compound (Note: These are representative values. The actual quantum yield for this compound may be very low.)

| Property | Symbol | Representative Value | Description |

| Absorption Maximum (π→π) | λ_abs | ~290 nm | Wavelength of maximum absorbance for the π→π transition. |

| Absorption Maximum (ICT) | λ_abs | ~340 nm | Wavelength of maximum absorbance for the intramolecular charge-transfer transition. |

| Molar Absorptivity | ε | 10,000 - 25,000 M⁻¹cm⁻¹ | A measure of how strongly the compound absorbs light at a given wavelength. |

| Emission Maximum | λ_em | ~400 nm | Wavelength of maximum fluorescence intensity. |

| Stokes Shift | Δλ | ~60 nm | The difference in wavelength between the absorption and emission maxima. |

| Fluorescence Quantum Yield | Φ_F | < 0.01 | The ratio of photons emitted to photons absorbed; often very low for nitro-aromatics. |

Role As a Synthetic Building Block and Derivatization Strategies for Advanced Chemical Synthesis

5-Nitro-3-carboxybenzisoxazole as a Precursor in Multi-Step Organic Synthesis

This compound is a key starting material in multi-step synthetic pathways. ontosight.ai Its fundamental structure, a benzene (B151609) ring fused to an isoxazole (B147169) ring, is a recognized pharmacophore, and the compound itself is classified as an organic building block essential for constructing complex molecules. nih.govcymitquimica.com The synthesis of this precursor typically involves the controlled nitration of benzisoxazole-3-carboxylic acid. ontosight.ai

Once synthesized, it serves as a scaffold upon which further chemical complexity can be built. Researchers utilize this compound to generate libraries of 3,5,6-trisubstituted benzisoxazoles, leveraging the existing functional groups to introduce diverse substituents and explore structure-activity relationships. nih.gov The strategic placement of the nitro and carboxyl groups on the benzisoxazole core allows for regioselective modifications, making it a valuable intermediate in the synthesis of targeted therapeutic agents and functional materials.

Strategies for Functional Group Transformations and Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the benzisoxazole ring is a primary site for chemical modification. A range of functional group transformations can be employed to generate diverse derivatives. These modifications are crucial for altering the molecule's physicochemical properties, such as solubility, polarity, and ability to interact with biological targets. ontosight.ai

One common transformation is the conversion of the carboxylic acid into amides or esters. acs.org This can be achieved through standard coupling reactions with various amines or alcohols. For example, derivatization into a tertiary amide has been explored in structure-activity relationship (SAR) studies of related systems. acs.org Another potential derivatization involves reaction with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH), a strategy used to tag carboxyl groups to enhance detection sensitivity in mass spectrometry-based metabolomics. nih.gov Furthermore, the carboxylic acid group can undergo decarboxylation under certain conditions, a reaction that has been studied to understand reaction mechanisms and solvent effects. escholarship.orgacs.org

Table 1: Potential Derivatization Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents/Conditions | Product Functional Group | Significance |

| Amide Formation | Amine (R-NH₂), Coupling Agents (e.g., DCC, EDC) | Amide (-CONH-R) | Alters polarity, hydrogen bonding capacity, and biological interactions. acs.org |

| Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COO-R) | Increases lipophilicity, can act as a prodrug. acs.org |

| Decarboxylation | Heat, Specific Solvents | Hydrogen (at C3) | Removes the acidic group, significantly altering the scaffold's properties. acs.orgscholaris.ca |

| Reduction | Strong Reducing Agents (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) | Introduces a new site for further functionalization. |

| Hydrazide Formation | Hydrazine (N₂H₄) | Hydrazide (-CONHNH₂) | Creates a nucleophilic handle for synthesizing more complex heterocycles. |

Exploiting the Nitro Group for Further Chemical Transformations (e.g., Reduction to Amine)

The nitro group at the 5-position is another key handle for synthetic diversification. The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic chemistry. wikipedia.org This reaction converts the electron-withdrawing nitro group into a nucleophilic amino group, drastically changing the electronic properties and reactivity of the aromatic ring. The resulting 5-aminobenzisoxazole derivative is a valuable intermediate for a host of further reactions.

The reduction of the nitro group can be accomplished using a variety of methods, allowing chemists to choose conditions compatible with other functional groups in the molecule. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: This is a common and clean method using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Based Reductions: Classic methods include the use of metals like iron, tin, or zinc in acidic media (e.g., the Béchamp reduction using iron and acid). wikipedia.orggoogle.com These methods are robust and often used on an industrial scale. google.com

Other Reducing Agents: Reagents like sodium hydrosulfite, tin(II) chloride, or sodium borohydride (B1222165) in the presence of transition metal salts (e.g., NiCl₂·6H₂O) can also effectively reduce the nitro group to an amine. wikipedia.orgorientjchem.org Metal-free options, such as using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine, offer mild conditions and tolerate a wide range of functional groups. organic-chemistry.org

Partial reduction of the nitro group to a hydroxylamine (B1172632) is also possible using specific reagents like zinc dust with ammonium (B1175870) chloride. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent System | Product | Conditions | Key Features |

| H₂, Pd/C or PtO₂ | Amine (-NH₂) | Room temperature/pressure or elevated | Clean, high yield, widely applicable. wikipedia.org |

| Fe, HCl or Acetic Acid | Amine (-NH₂) | Refluxing acid | Cost-effective, suitable for large-scale synthesis. wikipedia.orggoogle.com |

| SnCl₂·2H₂O, Ethanol | Amine (-NH₂) | Reflux | Effective for selective reductions. wikipedia.org |

| NaBH₄, Ni(OAc)₂·4H₂O | Amine (-NH₂) | Room temperature, wet CH₃CN | Rapid and convenient under mild conditions. orientjchem.org |

| HSiCl₃, Tertiary Amine | Amine (-NH₂) | Mild conditions | Metal-free, tolerates many functional groups. organic-chemistry.org |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) | Aqueous solution | Allows for partial reduction. wikipedia.org |

Synthesis of Novel Benzisoxazole Analogues with Modified Substituents

Using this compound and its primary derivatives (e.g., the 5-amino analogue), chemists can synthesize a vast library of novel benzisoxazole analogues. nih.gov These efforts are often aimed at discovering new compounds with specific biological activities, such as antimicrobial, anticancer, or antipsychotic properties. nih.gov

The synthesis of these novel analogues often involves modern cross-coupling reactions. For instance, palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to attach new aryl or alkyl groups to the benzisoxazole core, particularly after converting the nitro group to an amine or creating other reactive handles on the ring. nih.gov

Researchers have successfully synthesized diverse libraries of benzisoxazoles, including:

Benzisoxazole-Chromene Hybrids: An efficient, metal-free approach has been developed to couple benzisoxazole and 2H-chromene derivatives. researchgate.net

3-(Piperidinyl)benzisoxazoles: These have been prepared and further diversified through acylation, sulfonylation, and palladium-catalyzed coupling processes. nih.gov

Benzoxazole (B165842) Analogues: While a different heterocyclic system, the strategies are related. Novel benzoxazole analogues have been designed and synthesized to act as kinase inhibitors, demonstrating the modular approach to building complex heterocyclic systems. nih.gov

Table 3: Examples of Synthesized Benzisoxazole Analogues and Scaffolds

| Analogue/Scaffold Class | Synthetic Strategy | Purpose/Application Area | Reference |

| 3,5,6-Trisubstituted Benzisoxazoles | [3+2] cycloaddition followed by diversification | Library synthesis for biological screening | nih.gov |

| Benzisoxazole-Chromene Derivatives | Site-selective C-N coupling via aza-Michael addition | Development of Acetylcholinesterase (AChE) inhibitors | researchgate.net |

| N-Acylated/Sulfonylated 3-(Pyrrolidin-2-yl)-benzisoxazoles | Acylation/sulfonylation of a core intermediate | Creation of diverse libraries for drug discovery | nih.gov |

| Benzisoxazole-Substituted Allyl Derivatives | Multi-step synthesis from core benzisoxazole | Evaluation for antioxidant and anticancer activity | nih.gov |

Understanding Structure-Reactivity Relationships within Derivatized Benzisoxazole Systems

A critical aspect of synthesizing novel benzisoxazole analogues is the study of their structure-activity relationships (SAR) and structure-reactivity relationships. SAR studies help to correlate specific structural features of the synthesized molecules with their biological activity. nih.govnih.gov For instance, research on benzoxazole analogues as kinase inhibitors showed that linker length, regiochemistry, and halogen substitution were crucial for inhibitory potency. nih.gov

Understanding structure-reactivity relationships involves examining how changes in the molecular structure affect chemical reactivity and interaction with biological targets at a molecular level. acs.org For example, the orientation of the benzisoxazole scaffold within a protein's binding pocket can be highly sensitive to the nature and position of its substituents. acs.org Computational studies, such as molecular docking, are often used to interpret these relationships and guide the design of more potent and selective compounds. researchgate.netnih.gov In some cases, seemingly small changes can lead to highly nonadditive effects on binding affinity, challenging simple linear models of substituent contributions and pointing to significant conformational rearrangements upon binding. acs.org

These studies are essential for the rational design of new drugs, moving beyond random screening to a more predictive and targeted approach to chemical synthesis.

Future Research Trajectories in 5 Nitro 3 Carboxybenzisoxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

One reported synthesis involves cooling a solution of 3-carboxybenzisoxazole in sulfuric acid and adding nitric acid, followed by pouring the solution onto ice to precipitate the solid product. datapdf.com

In-Depth Elucidation of Complex Reaction Mechanisms

The decarboxylation of 3-carboxybenzisoxazoles has been a subject of interest due to the remarkable acceleration of this reaction in nonpolar and polar aprotic solvents compared to aqueous solutions. ucdavis.edu The anions of these compounds undergo a quantitative decarboxylation to form salicylonitriles. datapdf.com This reaction is believed to proceed through a concerted, intermediateless mechanism. datapdf.com

Future research will aim to provide a more detailed understanding of the reaction mechanisms involving 5-nitro-3-carboxybenzisoxazole. This includes a deeper investigation into its decarboxylation dynamics. Advanced kinetic studies, including the use of kinetic isotope effects (KIEs), will be crucial in dissecting the elementary steps of these reactions. nih.govacs.org For instance, comparing experimental KIEs with those predicted for different mechanistic possibilities can help to confirm or rule out proposed pathways. nih.gov Such studies will not only clarify the fundamental reactivity of the molecule but also inform the design of catalysts and reaction conditions for specific transformations.

Integration of Advanced Computational Techniques for Predictive Chemistry

Computational chemistry is set to play an increasingly integral role in the study of this compound. frontiersin.org Techniques such as Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) simulations can provide profound insights into the electronic structure, stability, and reactivity of this molecule. frontiersin.orgmdpi.com These methods allow for the modeling of reaction pathways, the characterization of transition states, and the prediction of spectroscopic properties. frontiersin.org

The concept of a "theozyme," a theoretical model of a catalyst, can be employed to understand and quantify the stabilization of transition states by various catalytic environments. mdpi.comucdavis.edu By simulating reactions and predicting outcomes, computational chemistry can guide experimental efforts, saving time and resources. frontiersin.orgrsc.org This predictive power is particularly valuable for designing novel derivatives with tailored properties and for understanding complex phenomena such as enzyme catalysis. frontiersin.orgnih.gov For example, computational strategies were used to explore the catalysis of the decarboxylation of this compound by the antibody 21D8. nih.gov

Table 1: Comparison of Experimental and Predicted ¹³C Kinetic Isotope Effects (KIEs) for Decarboxylations in Water nih.gov

| System and Mechanistic Assumption | Predicted KIE | Experimental KIE |

| This compound, 20 °C | ||

| Rate-limiting decarboxylation | 1.049 | 1.046 |

| Rate-limiting diffusion | 0.998 |

This table is based on data from a study that used KIE predictions to investigate reaction mechanisms. nih.gov

Exploration of Non-Biological Chemical Applications (e.g., materials science intermediates)

While much of the research on benzisoxazole derivatives has been in the context of medicinal chemistry, future investigations should explore the potential of this compound as a building block in materials science. ontosight.ai Its rigid heterocyclic structure and the presence of reactive functional groups (nitro and carboxylic acid) make it an attractive candidate for the synthesis of novel polymers, dyes, or other functional materials.

For instance, the nitro group can be reduced to an amine, and the carboxylic acid can be converted to an ester or amide, opening up a wide range of possibilities for creating new molecular architectures. Research in this area would involve synthesizing and characterizing new materials derived from this compound and evaluating their physical and chemical properties, such as thermal stability, conductivity, and optical characteristics.

Synergistic Experimental and Theoretical Approaches in Complex Heterocyclic Systems

The future of research in this field lies in the powerful synergy between experimental and theoretical methods. mdpi.comrsc.org This integrated approach is crucial for tackling the complexities of heterocyclic chemistry. nih.govresearchgate.netdntb.gov.ua Experimental results can validate and refine computational models, while theoretical calculations can provide mechanistic insights that are difficult to obtain through experiments alone. mdpi.com

This collaborative strategy will be particularly beneficial for designing new catalysts, predicting the properties of novel materials, and understanding the intricate interactions in complex chemical systems. rsc.org By combining the strengths of both approaches, researchers can accelerate the pace of discovery and innovation in the chemistry of this compound and related heterocyclic compounds. mdpi.com

Q & A

Q. What experimental techniques are used to characterize the decarboxylation kinetics of 5-nitro-3-carboxybenzisoxazole in aqueous solutions?

The decarboxylation kinetics are typically studied using UV-Vis spectroscopy to monitor reaction progress under varying pH and temperature conditions. Carbon kinetic isotope effects (KIE) are measured via isotope-ratio mass spectrometry (IRMS) to distinguish between spontaneous and catalyzed mechanisms. For example, a KIE of 1.058 was experimentally determined for the uncatalyzed reaction, indicating a rate-limiting decarboxylation step . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to verify product identity and purity .

Q. How is this compound synthesized and purified for mechanistic studies?

The compound is synthesized via nitration of 3-carboxybenzisoxazole using mixed acid (HSO/HNO) under controlled conditions to avoid over-nitration. Purification involves recrystallization from ethanol/water mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is confirmed by melting point analysis, NMR, and elemental analysis .

Q. What role does pH play in modulating the decarboxylation rate of this compound?

The reaction rate increases exponentially with pH due to deprotonation of the carboxylate group, which facilitates resonance stabilization of the transition state. A pH-rate profile can be constructed using buffer systems (e.g., phosphate, borate) to identify the pK of the reactive intermediate. For instance, studies show a 100-fold rate acceleration between pH 5 and 9 .

Advanced Research Questions

Q. How do computational methods like free energy perturbation (FEP) and molecular dynamics (MD) elucidate the catalytic mechanism of antibody 21D8 in decarboxylation?

Antibody 21D8 stabilizes the transition state via hydrogen bonding and electrostatic interactions with the nitro and carboxylate groups. FEP calculations quantify the relative free energy changes () between wild-type and mutant antibodies, while MD simulations reveal conformational dynamics of the active site. These methods predict catalytic efficiency (k/K) within 1–2 orders of magnitude of experimental values .

Q. How do kinetic isotope effects (KIEs) resolve contradictions in proposed decarboxylation mechanisms?

KIEs distinguish between concerted and stepwise mechanisms. For this compound, a KIE >1.03 supports a rate-limiting decarboxylation step, ruling out diffusion-controlled product release. Comparisons with analogous systems (e.g., mandelylthiamin) highlight the role of transition-state polarization in stabilizing the leaving CO group .

Q. What structural features of this compound make it a model substrate for studying antibody-catalyzed reactions?

The nitro group enhances substrate rigidity and provides a strong electron-withdrawing effect, lowering the activation energy for decarboxylation. The planar isoxazole ring allows precise antibody-substrate complementarity, as demonstrated by X-ray crystallography of antibody 21D8 complexes. Mutagenesis studies identify key residues (e.g., TyrL94) responsible for transition-state stabilization .

Q. How do cross-reactivity studies inform the design of decarboxylase mimics?

Antibody 21D8 exhibits cross-reactivity with 4-nitro-3-carboxybenzisoxazole due to conserved active-site interactions. Computational theozyme models (gas-phase transition-state analogs) guide the engineering of artificial enzymes by optimizing steric and electronic complementarity. This approach has achieved catalytic proficiencies () exceeding 10 .

Methodological Considerations

Q. How are contradictions in solvent isotope effects (SIEs) reconciled for decarboxylation reactions?

SIEs (e.g., /) are interpreted using a combined experimental-theoretical framework. For this compound, an inverse SIE (~0.7) suggests proton transfer occurs after the rate-limiting step. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations validate this by mapping proton inventory profiles .

Q. What statistical analyses are critical for validating kinetic data in decarboxylation studies?

Nonlinear regression of time-resolved absorbance data (e.g., using MATLAB or KinTek Explorer) ensures accurate determination of rate constants. Error propagation analysis accounts for uncertainties in pH, temperature, and substrate concentration. Multivariate ANOVA identifies significant differences between catalytic variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.